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Compound of Interest

Compound Name: Methanesulfonamide

Cat. No.: B031651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of

methanesulfonamide and its selected N-aryl derivatives, N-phenylmethanesulfonamide and

N-(4-chlorophenyl)methanesulfonamide. Additionally, spectroscopic data for Celecoxib, a

selective COX-2 inhibitor containing a sulfonamide moiety, is included to provide a relevant

pharmaceutical context. This document aims to serve as a practical resource by presenting

supporting experimental data in clearly structured tables, detailing experimental protocols for

key spectroscopic techniques, and illustrating a relevant biological pathway.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for methanesulfonamide and its

derivatives. These values are essential for the identification, characterization, and purity

assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) ppm

Methanesulfonamide -
CH₃: 2.9 (s, 3H)NH₂: 4.8 (br s,

2H)

N-

Phenylmethanesulfonamide[1]

[2]

CDCl₃

CH₃: 3.01 (s, 3H)NH: 6.97 (s,

1H)Ar-H (para): 7.19 (t, J = 7.4

Hz, 1H)Ar-H (ortho): 7.24 (d, J

= 8.0 Hz, 2H)Ar-H (meta): 7.35

(t, J = 8.0 Hz, 2H)[1][2]

N-(4-

Chlorophenyl)methanesulfona

mide[2]

CDCl₃

CH₃: 3.01 (s, 3H)NH: 6.88 (br,

1H)Ar-H: 7.18 (d, J = 8.4 Hz,

2H)Ar-H: 7.32 (d, J = 8.8 Hz,

2H)

Celecoxib DMSO-d₆

CH₃ (tolyl): 2.32 (s, 3H)NH₂:

7.52 (s, 2H)Ar-H & Pyrazole-H:

7.17-7.89 (m)

s = singlet, d = doublet, t = triplet, m = multiplet, br = broad

Table 2: ¹³C NMR Spectroscopic Data
Compound Solvent Chemical Shift (δ) ppm

Methanesulfonamide - CH₃: 41.5

N-Phenylmethanesulfonamide CDCl₃
CH₃: 39.2Ar-C: 120.9, 125.4,

129.7Ar-C (quaternary): 136.9

N-(4-

Chlorophenyl)methanesulfona

mide

CDCl₃

CH₃: 39.5Ar-C: 122.2,

129.8Ar-C (quaternary): 131.1,

135.2

Celecoxib DMSO-d₆

20.7, 37.4, 106.1, 121.5,

125.3, 125.9, 126.8, 128.7,

129.4, 139.1, 141.1, 142.2,

144.0, 145.2, 267.4
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Table 3: Infrared (IR) Spectroscopy Data (Selected
Peaks)

Compound Wavenumber (cm⁻¹) Assignment

Methanesulfonamide
~3380, ~3280~1385,

~1172~976

N-H stretchingSO₂ asymmetric

& symmetric stretchingCH₃

wagging

N-Phenylmethanesulfonamide 32571338, 1161908

N-H stretchingSO₂ asymmetric

& symmetric stretchingS-N

stretching

N-(4-

Chlorophenyl)methanesulfona

mide

32321331, 1150892

N-H stretchingSO₂ asymmetric

& symmetric stretchingS-N

stretching

Celecoxib 3332, 32251346, 11601560

NH₂ asymmetric & symmetric

stretchingSO₂ asymmetric &

symmetric stretchingN-H

bending

Table 4: Mass Spectrometry Data
Compound Ionization Mode [M+H]⁺ (m/z)

Key Fragment Ions
(m/z)

Methanesulfonamide EI 95 (M⁺) 80, 79, 64

N-

Phenylmethanesulfon

amide

EI 171 (M⁺) 93, 92, 77, 65

N-(4-

Chlorophenyl)methan

esulfonamide

ESI 206/208 127/129, 92

Celecoxib ESI (+) 382 316, 300, 276

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence.

Chemical shifts are reported in ppm relative to the solvent signal, which is calibrated to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the sample is finely

ground with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded over

the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and

subtracted from the sample spectrum.

Raman Spectroscopy
Sample Preparation: A small amount of the solid sample is placed on a microscope slide or

in a capillary tube.

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785

nm) is used.

Acquisition: The laser is focused on the sample, and the scattered light is collected and

dispersed onto a detector. The spectrum is typically recorded over a Raman shift range of
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200-3400 cm⁻¹.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass

spectrometer with an electrospray ionization (ESI) source is used.

Chromatography: The sample is injected onto a C18 column and eluted with a gradient of

mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

Mass Spectrometry: The mass spectrometer is operated in positive or negative ion mode to

detect the protonated or deprotonated molecule and its fragments.

Biological Pathway: COX-2 Inhibition
Many methanesulfonamide derivatives are designed as inhibitors of cyclooxygenase-2 (COX-

2), an enzyme involved in the inflammatory response and pain signaling. The diagram below

illustrates the general workflow of identifying and characterizing such inhibitors, followed by a

simplified representation of the COX-2 signaling pathway.
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Experimental Workflow for Inhibitor Characterization Simplified COX-2 Signaling Pathway

Synthesis of
Methanesulfonamide Derivatives

Purification & Characterization
(NMR, IR, MS)
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produces

Inflammation & Pain

mediates

Methanesulfonamide-based
COX-2 Inhibitor

inhibits
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Workflow for inhibitor characterization and the COX-2 pathway.

The workflow begins with the synthesis of methanesulfonamide derivatives, which are then

purified and their structures confirmed using various spectroscopic techniques. These
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compounds are subsequently screened for their ability to inhibit the COX-2 enzyme. Lead

compounds with high inhibitory activity are then selected for further development.

The signaling pathway illustrates that in response to inflammatory stimuli, phospholipase A2

releases arachidonic acid from the cell membrane. The COX-2 enzyme then converts

arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Methanesulfonamide-based COX-2 inhibitors, such as Celecoxib, selectively block the active

site of the COX-2 enzyme, thereby preventing the production of prostaglandins and reducing

inflammation and pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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